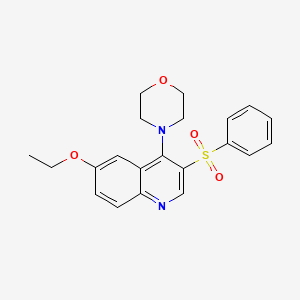

3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline

Description

Properties

IUPAC Name |

4-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-2-27-16-8-9-19-18(14-16)21(23-10-12-26-13-11-23)20(15-22-19)28(24,25)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAVMQRIDYCTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Applications

The compound has been identified as a potential inhibitor of receptor kinases, specifically the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors play crucial roles in cell growth, differentiation, and angiogenesis, making them vital targets for cancer therapies.

Case Studies

Recent studies have shown that similar quinoline derivatives exhibit promising results in preclinical models. For instance:

- A derivative demonstrated significant inhibition of tumor growth in xenograft models when combined with standard chemotherapy agents .

- Another study indicated a reduction in tumor size and improved survival rates in animal models treated with compounds targeting VEGFR .

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial properties, particularly against resistant strains of bacteria and other pathogens.

Case Studies

In vitro studies have demonstrated:

- Compounds similar to this quinoline derivative showed Minimum Inhibitory Concentrations (MICs) significantly lower than those of traditional antibiotics, indicating their potential as effective alternatives in treating resistant infections .

Modulation of Receptor Kinases

The ability of 3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline to modulate receptor kinases positions it as a valuable candidate for treating hyperproliferative disorders beyond cancer.

Applications in Hyperproliferative Disorders

- The compound's action on PDGFR and VEGFR is particularly relevant for conditions such as diabetic retinopathy and benign prostatic hypertrophy (BPH), where abnormal cell proliferation is a concern .

Case Studies

Clinical trials involving similar compounds have shown:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and quinoline-based molecules. Examples include:

- 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine

- Benzenesulfonamide derivatives

- Quinoline-based inhibitors

Uniqueness

What sets 3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group, an ethoxy group, and a morpholine ring. This unique structure contributes to its biological activity.

1. Antimicrobial Activity

Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, the compound's structural modifications can enhance its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µM) | Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 6-Ethoxy-3-(4-bromobenzyl)quinoline | 12.23 | Mycobacterium tuberculosis |

| 8-Fluoro-2-methylquinoline | 6.68 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate the compound's potential effectiveness against specific bacteria and fungi, with lower values suggesting higher potency.

2. Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell growth through various mechanisms.

Case Study:

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, particularly against breast (MCF-7) and lung (A549) cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | TBD | Doxorubicin |

| A549 | TBD | Cisplatin |

The IC50 values highlight the compound's effectiveness relative to established chemotherapeutic agents.

3. Anti-inflammatory Activity

Research has indicated that certain quinoline derivatives possess anti-inflammatory properties by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Mechanism of Action:

The compound may exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation, thereby reducing cytokine production.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the quinoline ring can enhance or diminish their activity. For example, substituents such as sulfonamide or morpholine groups can significantly affect binding affinity to biological targets.

Table 3: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Benzenesulfonyl | Increases antibacterial activity |

| Ethoxy group | Enhances solubility and bioavailability |

| Morpholinyl group | Improves interaction with cellular targets |

Q & A

Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic aromatic substitution or Friedel-Crafts-type reactions.

- Morpholine incorporation : Alkylation or amidation to attach the morpholine moiety.

- Ethoxy group installation : Etherification under basic conditions (e.g., using NaH or K₂CO₃). Purification is achieved through column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water mixtures). Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- X-ray crystallography : SHELXL/SHELXS programs for solving crystal structures, particularly to resolve sulfonyl and morpholine group orientations .

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- FT-IR spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?

Molecular docking (AutoDock, Schrödinger) and density functional theory (DFT) calculations predict interactions with biological targets (e.g., enzymes or DNA). The benzenesulfonyl group may enhance binding affinity through hydrophobic interactions, while the morpholine moiety could participate in hydrogen bonding. MD simulations assess stability in aqueous environments .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

- Substituent variation : Replace ethoxy with fluoro or methoxy groups to modulate electron density.

- Morpholine modification : Substitute with thiomorpholine or piperazine to alter solubility and target selectivity. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational SAR models to prioritize derivatives .

Q. How can crystallographic data resolve contradictory solubility and stability reports?

Polymorphism analysis via X-ray diffraction identifies crystal packing variations affecting solubility. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under different humidity/temperature conditions .

Q. What experimental designs validate the compound’s interaction with DNA or enzymes?

- Fluorescence quenching assays : Monitor binding to DNA (e.g., ethidium bromide displacement).

- Enzyme inhibition kinetics : Measure IC₅₀ values using spectrophotometric assays (e.g., for topoisomerase II).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Q. How do solvent polarity and reaction conditions impact synthetic yields?

Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency but may reduce selectivity. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventional). Catalytic Pd or Cu systems enhance cross-coupling steps .

Q. What methodologies address discrepancies in reported biological activity data?

- Standardized assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .

Q. How can green chemistry principles be applied to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.